Lizardite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

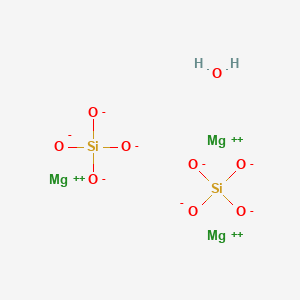

Lizardite, also known as this compound, is a useful research compound. Its molecular formula is H2Mg3O9Si2-2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Asbestos - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Thermoelectric Materials

Overview : Lizardite has been identified as a promising candidate for thermoelectric applications due to its low lattice thermal conductivity, particularly when modified with oxygen vacancies.

- Research Findings : A study highlighted that introducing oxygen vacancies in this compound can significantly reduce its lattice thermal conductivity, enhancing its thermoelectric efficiency. The figure of merit ZT for thermoelectric materials is crucial, as it combines electronic conductivity (σ), Seebeck coefficient (S), and temperature (T) against thermal conductivities (κe and κL) .

- Case Study : The study used density functional theory (DFT) calculations to analyze the elastic properties and thermal behaviors of both pristine and vacancy-modified this compound. Results indicated that this compound with oxygen vacancies could achieve better thermoelectric performance compared to its pristine form, making it suitable for energy conversion technologies .

Carbon Dioxide Sequestration

Overview : this compound's high magnesium content allows it to play a role in carbon dioxide sequestration processes.

- Mechanism : The mineral can react with CO₂ to form stable carbonates, effectively trapping carbon dioxide from industrial emissions.

- Research Insights : A study discussed the potential of serpentinite (which includes this compound) in reducing CO₂ pollutants through adsorption technology. This application is particularly relevant for mitigating climate change impacts by utilizing natural minerals for carbon capture .

Mineral Extraction Processes

Overview : this compound can be utilized in bioleaching processes to extract valuable metals such as magnesium.

- Bioleaching Applications : A study demonstrated that this compound could be subjected to bioleaching techniques where microorganisms facilitate the dissolution of magnesium. During experiments, approximately 39.39 wt% of magnesium was extracted from this compound, showcasing its potential in sustainable metal recovery practices .

- Implications for Mining : This application is significant as it presents an eco-friendly alternative to traditional mining methods, reducing environmental impact while recovering valuable resources.

Comparative Summary of Applications

| Application Area | Key Findings/Insights | Potential Benefits |

|---|---|---|

| Thermoelectric Materials | Oxygen vacancies enhance thermoelectric efficiency; low lattice thermal conductivity | Improved energy conversion technologies |

| Carbon Dioxide Sequestration | Reacts with CO₂ to form stable carbonates | Mitigates climate change effects |

| Mineral Extraction Processes | Effective in bioleaching for magnesium extraction | Sustainable resource recovery |

Propiedades

Número CAS |

12161-84-1 |

|---|---|

Fórmula molecular |

H2Mg3O9Si2-2 |

Peso molecular |

275.1 g/mol |

Nombre IUPAC |

trimagnesium;disilicate;hydrate |

InChI |

InChI=1S/3Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4; |

Clave InChI |

IBPRKWGSNXMCOI-UHFFFAOYSA-N |

SMILES |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

SMILES canónico |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

Key on ui other cas no. |

12161-84-1 |

Sinónimos |

lizardite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.